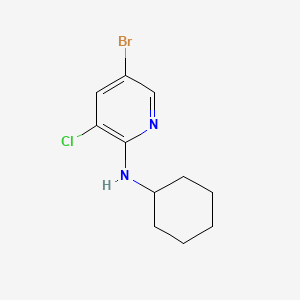

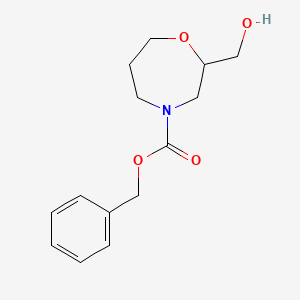

N-Cbz-2-(hydroxymethyl)homomorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

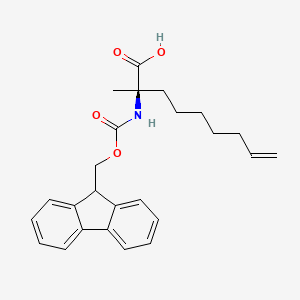

N-Cbz-2-(hydroxymethyl)homomorpholine, also known as benzyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, is a useful research chemical . It has a molecular weight of 265.30 and a molecular formula of C14H19NO4 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H19NO4 . The InChI representation of the molecule is InChI=1S/C14H19NO4/c16-10-13-9-15 (7-4-8-18-13)14 (17)19-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.309. It has a complexity of 279 and a topological polar surface area of 59 . It has 4 rotatable bonds, and its XLogP3 is 1 .Scientific Research Applications

Adsorption and Environmental Remediation

N-Cbz-2-(hydroxymethyl)homomorpholine and its derivatives, like Carbamazepine (CBZ), have been studied extensively in environmental science, particularly in water treatment and environmental remediation. The presence of CBZ in the environment, especially in water sources, is a concern due to its persistence and potential toxic effects. Studies have focused on the adsorption mechanisms and efficiency of various materials, such as activated carbon and biochar, in removing CBZ from aqueous solutions. For instance, Décima et al. (2021) discussed the fate of CBZ in the urban water cycle, emphasizing the significance of adsorption as a method for its removal. The study highlighted that adsorption onto activated carbon and biochar, influenced by factors like physicochemical characteristics and operational conditions, is a preferable method due to its economic and operational advantages (Décima et al., 2021).

Biological and Pharmacological Research

The compound and its analogs are also central to pharmacological and biological research. CBZ, for instance, is used in treating various neurological and psychiatric disorders. Its efficacy, adverse drug reactions (ADRs), and the underlying mechanisms are critical areas of research. Fricke-Galindo et al. (2018) discussed the clinical features, mechanisms, and management of CBZ-induced ADRs, emphasizing the importance of understanding these factors for safer treatment outcomes (Fricke-Galindo et al., 2018). Additionally, studies like Hai et al. (2018) delved into the occurrences, toxicological effects, and removal of CBZ by wastewater treatment technologies, highlighting the compound's role as an anthropogenic marker in assessing water quality (Hai et al., 2018).

Molecular and Genetic Studies

At the molecular level, research has explored the genetic predispositions to adverse reactions caused by CBZ and other similar compounds. For example, Chung et al. (2010) discussed the genetic association between certain genes and CBZ-induced Stevens-Johnson syndrome, emphasizing the significance of genetic screening before treatment initiation (Chung et al., 2010).

Properties

| { "Design of the Synthesis Pathway": "The synthesis of N-Cbz-2-(hydroxymethyl)homomorpholine can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "2-Piperidone", "Benzyl chloroformate", "2-(Hydroxymethyl)morpholine", "Triethylamine", "Diisopropylethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Ethyl acetate", "Chloroform" ], "Reaction": [ "Step 1: Protection of the amine group of 2-piperidone with benzyl chloroformate in the presence of triethylamine to obtain N-Boc-2-piperidone.", "Step 2: Reaction of N-Boc-2-piperidone with 2-(hydroxymethyl)morpholine in the presence of diisopropylethylamine to obtain N-Boc-2-(hydroxymethyl)homomorpholine.", "Step 3: Deprotection of the Boc group using hydrochloric acid to obtain 2-(hydroxymethyl)homomorpholine.", "Step 4: Protection of the hydroxyl group of 2-(hydroxymethyl)homomorpholine with benzyl chloroformate in the presence of triethylamine to obtain N-Cbz-2-(hydroxymethyl)homomorpholine.", "Step 5: Purification of the final product using a combination of sodium bicarbonate, sodium sulfate, methanol, ethyl acetate, and chloroform." ] } | |

CAS No. |

1256633-21-2 |

Molecular Formula |

C13H12BrFO3 |

Molecular Weight |

315.13 g/mol |

IUPAC Name |

1-(3-bromo-4-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C13H12BrFO3/c14-10-7-8(1-2-11(10)15)13(12(17)18)5-3-9(16)4-6-13/h1-2,7H,3-6H2,(H,17,18) |

InChI Key |

RJFMYUWHXLZDOQ-UHFFFAOYSA-N |

SMILES |

C1CN(CC(OC1)CO)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC(=C(C=C2)F)Br)C(=O)O |

Synonyms |

N-Cbz-2-(hydroxyMethyl)hoMoMorpholine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one;hydrochloride](/img/structure/B567148.png)

![5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B567157.png)

![1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B567158.png)

![tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B567160.png)